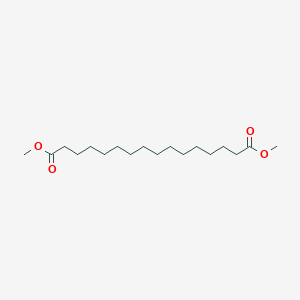

Dimethyl hexadecanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl hexadecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-21-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)22-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIZSSSBYFJIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172628 | |

| Record name | Hexadecanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19102-90-0 | |

| Record name | Hexadecanedioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019102900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Dimethyl Hexadecanedioate: A Technical Guide to Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dimethyl hexadecanedioate (B1242263), with a core focus on its reaction mechanism and kinetics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where long-chain diesters are of interest. Dimethyl hexadecanedioate, a C16 linear-chain aliphatic diester, finds applications as a plasticizer, in the formulation of synthetic paints and resins, and as an intermediate in various chemical syntheses.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₄O₄ | [2][3] |

| Molecular Weight | 314.47 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [3][4] |

| Melting Point | 53 °C | [2][3] |

| Boiling Point | 351.3 °C at 760 mmHg | [2] |

| Density | 0.945 g/cm³ | [2][3] |

| Flash Point | 157.5 °C | [2] |

| Water Solubility | 0.04224 mg/L at 25 °C (estimated) | [5] |

Synthesis Mechanism: The Fischer-Speier Esterification

The primary and most common method for synthesizing this compound is the Fischer-Speier esterification of hexadecanedioic acid with methanol (B129727) in the presence of an acid catalyst.[2] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The overall reaction is as follows:

HOOC-(CH₂)₁₄-COOH + 2 CH₃OH ⇌ CH₃OOC-(CH₂)₁₄-COOCH₃ + 2 H₂O

The mechanism proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.

Mechanistic Steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the methyl ester and regenerate the acid catalyst.

These steps are then repeated at the second carboxylic acid group to form the final product, this compound.

References

Physical and chemical properties of Dimethyl hexadecanedioate

An In-depth Technical Guide to Dimethyl Hexadecanedioate (B1242263)

Introduction

Dimethyl hexadecanedioate, also known as dimethyl thapsate, is the dimethyl ester of hexadecanedioic acid. Its chemical structure consists of a 16-carbon linear aliphatic chain with methyl ester groups at both ends.[1] This structure imparts both hydrophobic (from the long hydrocarbon chain) and hydrophilic (from the polar ester groups) characteristics to the molecule.[1] It is utilized in various industrial applications, including as a plasticizer in polymer formulations to enhance flexibility and durability, and as an ingredient in synthetic paints, resins, and coatings.[1][2] In the pharmaceutical industry, it can also be found in certain medicines and skincare products.[2]

Physical Properties

This compound is typically a white to pale yellow crystalline powder or liquid, depending on the ambient temperature, and possesses a mild odor.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₄O₄ | [1][3][4] |

| Molecular Weight | 314.46 g/mol | [3][4][5][6] |

| Appearance | White to pale yellow crystalline powder or liquid | [1][2][7] |

| Melting Point | 53 °C (with a reported range of 40-55 °C) | [2][6] |

| Boiling Point | 351.3 °C at 760 mmHg; 172 °C at 1 mmHg | [1][6] |

| Density | Approximately 0.945 g/cm³ (predicted) | [2][6] |

| Solubility | Insoluble in water; soluble in organic solvents such as alcohols, ethers, and ketones. | [2][8] |

| Flash Point | 157.5 °C | [1][6] |

Chemical Properties

The chemical behavior of this compound is primarily dictated by the ester functional groups.[1]

| Property | Description | Reference(s) |

| Stability | The compound is relatively stable under standard conditions but can decompose at high temperatures or upon exposure to light. | [2][8] |

| Reactivity | As a diester, it can undergo hydrolysis under acidic or basic conditions to yield hexadecanedioic acid and methanol. It is also susceptible to transesterification reactions. The long hydrocarbon chain can introduce steric hindrance, which may affect its reaction kinetics compared to shorter-chain diesters. | [1] |

Synthesis and Reactions

The most common method for synthesizing this compound is through the esterification of hexadecanedioic acid with methanol, typically in the presence of an acid catalyst and heat.[1]

General Synthesis Workflow

Key Chemical Reactions

References

- 1. This compound (19102-90-0) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. larodan.com [larodan.com]

- 5. Hexadecanedioic acid, dimethyl ester (CAS 19102-90-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. echemi.com [echemi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Hexadecadioic acid, dimethyl ester [chembk.com]

A Technical Guide to the Solubility of Dimethyl Hexadecanedioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dimethyl hexadecanedioate (B1242263). Due to the limited availability of specific quantitative data for dimethyl hexadecanedioate, this document presents known qualitative information, supplemented with quantitative solubility data for analogous dimethyl esters of other dicarboxylic acids to provide a comparative context. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound in an organic solvent is provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is the dimethyl ester of hexadecanedioic acid, a C16 linear dicarboxylic acid. Its chemical structure is characterized by a sixteen-carbon aliphatic chain with a methyl ester group at each end. This structure imparts a significant degree of non-polarity to the molecule, which largely dictates its solubility behavior in organic solvents. Qualitatively, it is known to be insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones.[1] Understanding its solubility is crucial for applications in various fields, including its use as a plasticizer and in the synthesis of polymers.

Solubility of Analogous Dimethyl Esters

| Solvent | Dimethyl Adipate (B1204190) (C8) Solubility | Dimethyl Sebacate (B1225510) (C12) Solubility | General Trend for this compound (C18) |

| Water | Sparingly soluble (< 1 g/L)[2] | Insoluble[3][4] | Expected to be virtually insoluble |

| Ethanol | Soluble | Soluble | Expected to be soluble |

| Diethyl Ether | Soluble[1] | Soluble | Expected to be soluble |

| Acetone | Miscible[1] | Soluble | Expected to be soluble |

| Acetic Acid | Soluble | - | Expected to be soluble |

Note: The data for analogous compounds is intended to provide a general trend. Actual solubility of this compound should be determined experimentally.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected high-purity organic solvents

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Apparatus for solvent evaporation (e.g., rotary evaporator or heating block with nitrogen stream)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the necessary equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to rest in the temperature-controlled bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification (Gravimetric Method):

-

Evaporate the solvent from the filtered solution to dryness under controlled conditions (e.g., using a rotary evaporator or a stream of inert gas).

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

-

Quantification (Chromatographic/Spectroscopic Method):

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, GC).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration in the saturated solution based on the dilution factor.

-

Key Considerations:

-

Temperature Control: Ensure a constant and accurately measured temperature is maintained throughout the experiment.

-

Equilibration Time: Increase the equilibration time to ensure the solution has reached saturation.

-

Solvent Purity: Use high-purity, anhydrous solvents and store them appropriately to prevent water absorption.

-

Compound Stability: Verify the stability of this compound in the chosen solvent under the experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains limited in publicly accessible literature, its general solubility characteristics can be inferred from its chemical structure and by comparison with analogous diesters. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. This will enable researchers and professionals in drug development and other fields to effectively utilize this compound in their work.

References

Spectroscopic Profile of Dimethyl Hexadecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl hexadecanedioate (B1242263), a long-chain aliphatic diester. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such data are also provided to aid in reproducibility and further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for Dimethyl hexadecanedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.67 | Singlet | -OCH₃ |

| 2.30 | Triplet | -CH₂-COO- |

| 1.62 | Multiplet | -CH₂-CH₂-COO- |

| 1.25 | Multiplet | -(CH₂)₁₀- |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 174.3 | C=O |

| 51.4 | -OCH₃ |

| 34.1 | -CH₂-COO- |

| 29.2 | -(CH₂)₁₀- |

| 24.9 | -CH₂-CH₂-COO- |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2917 | Strong | C-H stretch (alkane) |

| 2849 | Strong | C-H stretch (alkane) |

| 1741 | Strong | C=O stretch (ester) |

| 1464 | Medium | C-H bend (alkane) |

| 1172 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 314 | 5 | [M]⁺ (Molecular Ion) |

| 283 | 20 | [M - OCH₃]⁺ |

| 149 | 10 | |

| 98 | 100 | |

| 87 | 40 | |

| 74 | 80 | McLafferty rearrangement |

| 55 | 60 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent)

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

1-2 mg of this compound is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent)

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A GC system (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer: Agilent 5975C MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Visualizations

The following diagrams illustrate the key relationships and workflows in the spectroscopic analysis of this compound.

Caption: Molecular Structure of this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to Dimethyl Hexadecanedioate (CAS: 19102-90-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl Hexadecanedioate (CAS No. 19102-90-0), also known as Dimethyl thapsate, is a long-chain dicarboxylic acid methyl ester. While it is utilized as a building block in polymer synthesis and as a component in certain specialty chemicals, its application in the biomedical field, particularly in dermatology for conditions like psoriasis and eczema, is an area of emerging interest. However, publicly available data on its specific biological mechanism of action, quantitative efficacy in relevant cellular models, and detailed experimental protocols are currently limited.

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. In light of the limited specific biological data for this compound, this guide also presents a comparative analysis of structurally related dimethyl esters, namely Dimethyl Fumarate (B1241708) and Dimethyl Itaconate, which have well-documented immunomodulatory effects in the context of psoriasis. This comparative approach aims to provide a valuable framework for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Chemical Information and Physical Properties

This compound is the dimethyl ester of hexadecanedioic acid. It is characterized by a 16-carbon aliphatic chain with a methyl ester group at each end.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 19102-90-0 |

| Molecular Formula | C₁₈H₃₄O₄[2] |

| Molecular Weight | 314.46 g/mol [2] |

| IUPAC Name | This compound[3] |

| Synonyms | Dimethyl thapsate, Hexadecanedioic acid dimethyl ester, 1,14-Tetradecanedicarboxylic acid dimethyl ester[4][5] |

| SMILES | COC(=O)CCCCCCCCCCCCCCC(=O)OC[4] |

| InChI Key | MQIZSSSBYFJIJF-UHFFFAOYSA-N[4][5] |

Physical and Chemical Properties

| Property | Value |

| Physical State | White to off-white crystalline powder[6] |

| Melting Point | 53 °C[4] |

| Boiling Point | 351.3 °C at 760 mmHg[4] |

| Density | 0.945 g/cm³[4] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers.[1] |

Synthesis and Chemical Reactivity

The primary method for synthesizing this compound is through the esterification of hexadecanedioic acid with methanol, typically in the presence of an acid catalyst and heat.[1] As a diester, its reactivity is characterized by the susceptibility of the ester groups to hydrolysis under acidic or basic conditions, which would yield hexadecanedioic acid and methanol.[7]

Biological Activity and Therapeutic Potential: A Comparative Analysis

Dimethyl Fumarate (DMF) in Psoriasis

Dimethyl Fumarate is an approved oral treatment for moderate-to-severe plaque psoriasis.[8][9] Its therapeutic effect is attributed to its immunomodulatory and anti-inflammatory properties.[10] The mechanism of action, while not fully elucidated, is known to involve a shift from a pro-inflammatory Th1/Th17 immune response to an anti-inflammatory Th2 response.[10] DMF has also been shown to affect non-immune cells, including inhibiting the proliferation of keratinocytes, a key feature of psoriatic plaques.[11]

Dimethyl Itaconate (DI) in Psoriasis

Dimethyl Itaconate, a membrane-permeable derivative of the endogenous metabolite itaconate, has demonstrated significant anti-inflammatory effects in preclinical models of psoriasis.[12] Its mechanism is linked to the suppression of the IL-17 inflammatory pathway, which is a critical driver of psoriasis pathogenesis.[12] Specifically, Dimethyl Itaconate has been shown to reduce the levels of the key inflammatory protein IκBζ (IkappaBzeta).[2][12] This inhibitory effect on the IL-17-IκBζ axis ameliorates skin pathology in mouse models of psoriasis, highlighting the therapeutic potential of targeting this pathway.

The signaling pathway below illustrates the proposed mechanism of Dimethyl Itaconate in modulating the IL-17-driven inflammatory response in keratinocytes.

Caption: Proposed mechanism of Dimethyl Itaconate in psoriasis.

Experimental Protocols for Evaluating Anti-Psoriatic Activity

The following are generalized protocols for key experiments that would be necessary to elucidate the biological activity of this compound in the context of psoriasis. These are based on standard methodologies used in dermatological research.

Keratinocyte Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine if a compound inhibits the hyperproliferation of keratinocytes, a hallmark of psoriasis.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed keratinocytes into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound dilutions. Include vehicle controls (DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for a set period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control to determine the anti-proliferative effect of the compound.

The workflow for this experiment is visualized below.

References

- 1. Method for treating psoriasis - Patent US-9334325-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modulation of Proinflammatory Cytokines by Parmotrema reticulatum Derived Dioxepine Derivative and Benzoic Methyl Ester in Adjuvant-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethyl Fumarate's Effectiveness and Safety in Psoriasis: A Real-Life Experience During the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Dihydroxytyrosyl Esters from Dicarboxylic Acids: Synthesis and Evaluation of the Antioxidant Activity In Vitro (ABTS) and in Cell-Cultures (DCF Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Real-world use of dimethyl fumarate in patients with plaque psoriasis: a Delphi-based expert consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyl fumarate treatment for psoriasis in a real‐life setting: A multicentric retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Compound Derived from Immune Cells Treats Psoriasis in Mice | Sci.News [sci.news]

- 11. dermatologytimes.com [dermatologytimes.com]

- 12. Electrophilic properties of itaconate and derivatives regulate the IκBζ-ATF3 inflammatory axis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of Dimethyl Hexadecanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Dimethyl hexadecanedioate (B1242263). Drawing upon data from analogous long-chain aliphatic dimethyl esters, this document details expected thermal behavior, decomposition mechanisms, and standard experimental protocols for thermal analysis.

Introduction

Dimethyl hexadecanedioate, a long-chain aliphatic diester, finds applications in various industrial and pharmaceutical contexts. Its thermal stability is a critical parameter influencing its storage, processing, and performance in high-temperature applications. Understanding its decomposition behavior is essential for ensuring product quality, safety, and for the development of robust formulations. This guide summarizes the key thermal properties and decomposition pathways of this compound and provides detailed methodologies for its analysis.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is crucial for interpreting its thermal behavior.

| Property | Value |

| Chemical Formula | C₁₈H₃₄O₄ |

| Molecular Weight | 314.46 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 56-59 °C |

| Boiling Point | Approximately 360 °C at 760 mmHg |

Thermal Stability and Decomposition Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For long-chain aliphatic esters, the primary weight loss event corresponds to volatilization and subsequent decomposition.

Expected TGA Profile of this compound:

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temperature (T_onset) | 200 - 250 °C | The temperature at which significant weight loss begins. Based on data for similar esters, complete degradation is expected by around 240 °C.[1] |

| Peak Decomposition Temperature (T_peak) | 230 - 280 °C | The temperature at which the maximum rate of weight loss occurs. |

| Total Weight Loss | > 95% | Indicates nearly complete volatilization and decomposition of the material. |

| Residue at 600 °C | < 5% | Minimal residual mass is expected under an inert atmosphere. |

Note: These values are estimations based on the thermal behavior of similar long-chain methyl esters. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and crystallization.

Expected DSC Profile of this compound:

| Parameter | Expected Value Range | Description |

| Melting Point (T_m) | 56 - 59 °C | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔH_f) | 180 - 220 J/g | The amount of energy required to melt the sample. |

| Crystallization Temperature (T_c) | 45 - 55 °C | An exothermic peak observed upon cooling, representing the liquid-to-solid phase transition. |

Decomposition Pathway and Products

The thermal decomposition of long-chain aliphatic esters like this compound is generally understood to proceed through a multi-step process involving both volatilization and bond scission.

The primary decomposition mechanism is expected to be initiated by the cleavage of the ester bonds (C-O), which are the most thermally labile linkages in the molecule. This can be followed by further fragmentation of the aliphatic chain.

Key Decomposition Steps:

-

Vaporization: The molecule will first transition into the gas phase.

-

Ester Bond Cleavage: Homolytic or heterolytic cleavage of the C-O bonds in the ester groups.

-

Decarboxylation: Loss of carbon dioxide.

-

Aliphatic Chain Fragmentation: Scission of C-C bonds within the long hydrocarbon chain, leading to the formation of smaller volatile organic compounds.

Potential Decomposition Products:

-

Methanol

-

Carbon dioxide

-

Carbon monoxide

-

Various short-chain alkanes and alkenes

-

Cyclic ketones and lactones (from intramolecular reactions)

The exact composition of the decomposition products will depend on the temperature, heating rate, and the presence of oxygen.

Experimental Protocols

To facilitate reproducible and accurate thermal analysis of this compound, the following detailed experimental protocols for TGA and DSC are provided.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the weight loss as a function of temperature.

-

Determine the onset decomposition temperature (T_onset) and the peak decomposition temperature (T_peak) from the TGA and derivative thermogravimetric (DTG) curves, respectively.

-

Calculate the percentage of weight loss at different temperature intervals and the final residue.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 80 °C at a constant heating rate of 10 °C/min.

-

Hold at 80 °C for 2 minutes to ensure complete melting and to erase any prior thermal history.

-

Cool the sample from 80 °C to 25 °C at a constant cooling rate of 10 °C/min.

-

Hold at 25 °C for 2 minutes.

-

Ramp the temperature from 25 °C to 80 °C at a constant heating rate of 10 °C/min (second heating scan).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

From the second heating scan, determine the melting point (T_m) as the peak temperature of the endothermic event.

-

Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.

-

From the cooling scan, determine the crystallization temperature (T_c) as the peak temperature of the exothermic event.

-

Visualizations

To aid in the conceptual understanding of the experimental workflow and the decomposition process, the following diagrams are provided.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This technical guide provides a detailed overview of the expected thermal stability and decomposition of this compound, based on the behavior of analogous long-chain aliphatic esters. The provided experimental protocols for TGA and DSC offer a standardized approach for the thermal characterization of this compound. The key takeaway is that this compound is expected to be thermally stable up to approximately 200 °C, with decomposition primarily occurring through the cleavage of its ester bonds, leading to the formation of smaller volatile molecules. For professionals in research and drug development, a thorough understanding of these thermal properties is paramount for ensuring the stability, efficacy, and safety of products containing this compound.

References

An In-depth Technical Guide on the Crystal Structure of Dimethyl Hexadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic characteristics of Dimethyl hexadecanedioate (B1242263). While a specific, publicly available crystal structure for Dimethyl hexadecanedioate has not been determined, this document outlines the expected structural properties based on related long-chain aliphatic esters. It details the standard experimental procedures for synthesis, crystallization, and crystal structure determination via single-crystal X-ray diffraction. Furthermore, this guide presents an illustrative example of a determined crystal structure of a similar short-chain diester, diethyl succinate, to provide context for the anticipated crystallographic parameters. Due to its nature as a simple, linear aliphatic diester, its direct involvement in complex biological signaling pathways is not anticipated.

Introduction

This compound is a long-chain aliphatic diester with the chemical formula C₁₈H₃₄O₄. Its molecular structure consists of a 16-carbon saturated hydrocarbon chain (hexadecane) with methyl ester groups at both termini. The study of the crystal structure of such molecules is crucial for understanding their physicochemical properties, including melting point, solubility, and polymorphism. These properties are of significant interest in various fields, including materials science, pharmaceuticals (as excipients), and as chemical intermediates. The crystal packing of long-chain esters is primarily governed by van der Waals interactions between the aliphatic chains, which tend to align in a parallel fashion to maximize these forces.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of hexadecanedioic acid with methanol (B129727) in the presence of an acid catalyst.

Materials:

-

Hexadecanedioic acid

-

Anhydrous methanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Hexadecanedioic acid is dissolved in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution, and brine to neutralize the acid catalyst and remove any unreacted diacid.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification is achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. For long-chain esters like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., a mixture of a good solvent like dichloromethane (B109758) and a poor solvent like hexane) is allowed to stand undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual decrease in solubility and subsequent crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a complete dataset of diffraction intensities. This involves rotating the crystal and collecting diffraction patterns at various orientations.

-

The collected data are processed to determine the unit cell parameters and the space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Data Presentation: Illustrative Crystallographic Data

As the crystal structure of this compound is not publicly available, the following table presents the crystallographic data for diethyl succinate , a related short-chain dialkyl alkanedioate, as a representative example.[1]

| Parameter | Diethyl Succinate[1] |

| Chemical Formula | C₈H₁₄O₄ |

| Formula Weight | 174.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| Unit Cell Dimensions | a = 11.953 Å, b = 8.714 Å, c = 9.039 Å |

| α = 90°, β = 98.367°, γ = 90° | |

| Volume | 930.9 ų |

| Z | 4 |

| Calculated Density | 1.243 g/cm³ |

| Temperature | 293 K |

| Radiation | Mo Kα |

| R-factor | 0.0346 |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the crystal structure of a small molecule like this compound.

Signaling Pathways

This compound is a simple, linear aliphatic diester. Its primary roles are expected to be as a chemical intermediate, a plasticizer, or a component in formulations where its physical properties are of importance. There is no current scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Such molecules are generally considered to be biochemically inert under normal physiological conditions, although their metabolic fate would likely involve hydrolysis to hexadecanedioic acid and methanol by esterases.

References

An In-depth Technical Guide to the Health and Safety of Dimethyl Hexadecanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety data for Dimethyl hexadecanedioate (B1242263) (CAS No: 19102-90-0). The information is intended to support safe handling and use of this compound in a laboratory setting. While generally considered to have low toxicity, a notable lack of extensive toxicological data necessitates a cautious approach and adherence to best practices in laboratory safety.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Dimethyl hexadecanedioate is presented in Table 1. This data is crucial for understanding its behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₄O₄ | [1][2][3] |

| Molecular Weight | 314.46 g/mol | [1][2][4] |

| Appearance | White to almost white powder to crystal; Colorless to pale yellow liquid | [1][4][5][6] |

| Melting Point | 40-45 °C; 53 °C | [2][5][6] |

| Boiling Point | 270-275 °C; 172 °C / 1 mmHg | [2][5][6] |

| Solubility | Insoluble in water; Soluble in organic solvents (alcohols, ethers, ketones) | [5][6] |

| Density | 0.945 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 157.5 °C | [2] |

| Stability | Relatively stable, but can decompose under high temperature and light | [5][6] |

Toxicological Information

A significant finding from a review of available literature is the limited specific toxicological data for this compound. Safety Data Sheets often report "no data available" for critical toxicological endpoints.[7] This lack of data requires a conservative approach to handling.

Based on the available information, this compound is generally considered to have low toxicity.[5][6] However, prolonged or heavy exposure may lead to irritation and allergic reactions.[5][6]

Table 2: Summary of Toxicological Data

| Toxicological Endpoint | Data | Reference(s) |

| Acute Toxicity | Generally considered to be of low toxicity to humans. | [5][6] |

| Skin Corrosion/Irritation | Prolonged or heavy exposure may cause irritation. | [5][6] |

| Eye Damage/Irritation | Prolonged or heavy exposure may cause irritation. | [5][6] |

| Respiratory or Skin Sensitization | May cause allergic reactions upon prolonged or heavy exposure. | [5][6] |

| Germ Cell Mutagenicity | No data available. | [7] |

| Carcinogenicity | No data available. | [7] |

| Reproductive Toxicity | No data available. | [7] |

| Specific Target Organ Toxicity (Single Exposure) | No data available. | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |

| Aspiration Hazard | No data available. |

Due to the lack of specific data, it is prudent to handle this compound as a potentially hazardous substance and to minimize exposure.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[8] No hazard pictograms, signal words, or hazard statements are typically assigned. However, some suppliers may provide a Safety Data Sheet indicating it may be fatal if swallowed and enters airways, though this is not consistently reported.

Safe Handling and Experimental Protocols

Given the limited toxicological data, a cautious and systematic approach to handling is essential. The following sections detail recommended procedures and personal protective equipment.

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

The use of appropriate personal protective equipment is mandatory to prevent skin and eye contact.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hexadecanedioic acid,dimethyl ester [chembk.com]

- 6. Hexadecadioic acid, dimethyl ester [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound, 19102-90-0 [thegoodscentscompany.com]

The Environmental Fate and Biodegradability of Dimethyl Hexadecanedioate: A Technical Guide

Disclaimer: Experimental data on the environmental fate and biodegradability of Dimethyl hexadecanedioate (B1242263) (CAS: 19102-90-0) is limited in publicly accessible literature. This guide, therefore, utilizes data from structurally similar long-chain aliphatic esters and predictions from well-established Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented herein should be considered estimations pending experimental verification.

Predicted Environmental Fate and Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical and environmental fate properties of a chemical based on its molecular structure. The following table summarizes the predicted properties for Dimethyl hexadecanedioate, which are crucial for understanding its environmental distribution and persistence.

| Parameter | Predicted Value | Interpretation and Environmental Relevance |

| Molecular Weight | 314.5 g/mol | A moderately sized molecule. |

| LogKow (Octanol-Water Partition Coefficient) | 6.3 | Indicates a high potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment. |

| Water Solubility | 0.048 mg/L | Very low water solubility, suggesting that the compound will predominantly partition to soil, sediment, and biota rather than remaining in the water column. |

| Vapor Pressure | 1.1 x 10⁻⁶ mmHg | Low vapor pressure, indicating that volatilization from water or soil surfaces is not a significant environmental fate process. |

| Henry's Law Constant | 1.5 x 10⁻⁵ atm-m³/mol | A low value, further suggesting that volatilization from water is not a significant removal mechanism. |

| Soil Adsorption Coefficient (Koc) | 1.2 x 10⁴ L/kg | High adsorption to soil and sediment organic carbon, indicating low mobility in soil and a tendency to be retained in the solid phase of aquatic systems. |

| Atmospheric Oxidation Half-Life | 20 hours | If volatilized, it is expected to be rapidly degraded in the atmosphere by reacting with hydroxyl radicals. |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of this compound in the environment.

Hydrolysis

The ester linkages in this compound are susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. This process is a critical first step in its environmental degradation, yielding methanol (B129727) and hexadecanedioic acid. The rate of hydrolysis is pH-dependent, being faster under alkaline and acidic conditions compared to neutral pH.

Based on data for other long-chain aliphatic esters, the following hydrolysis half-lives are estimated:

| pH | Estimated Half-Life |

| 4 (Acidic) | > 1 year |

| 7 (Neutral) | Months to > 1 year |

| 9 (Alkaline) | Weeks to Months |

Photolysis

Direct photolysis, the degradation of a molecule by direct absorption of sunlight, is not expected to be a significant fate process for this compound as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals in water or on surfaces, may contribute to its degradation, although this is likely a minor pathway compared to biodegradation.

Biodegradation

The primary route for the environmental degradation of this compound is expected to be biodegradation by microorganisms.

Ready Biodegradability

"Ready biodegradability" refers to the ability of a substance to undergo rapid and ultimate degradation in an aerobic aqueous environment under stringent laboratory conditions, as defined by standardized tests like the OECD 301 series.

Based on its chemical structure (a long-chain aliphatic ester), this compound is not expected to pass the stringent criteria for ready biodegradability . While it is likely to be biodegradable, the rate of degradation may not be rapid enough to meet the 10-day window requirement of these tests. Its low water solubility can also be a limiting factor for bioavailability to microorganisms in these aqueous tests.

Inherent Biodegradability and Proposed Metabolic Pathway

While not readily biodegradable, this compound is expected to be inherently biodegradable , meaning it has the potential to be degraded by adapted microbial populations in the environment over a longer period. The proposed metabolic pathway is as follows:

-

Initial Hydrolysis: The degradation process is initiated by the enzymatic hydrolysis of the two ester bonds by esterases, releasing two molecules of methanol and one molecule of hexadecanedioic acid.

-

β-Oxidation of Hexadecanedioic Acid: The resulting hexadecanedioic acid, a long-chain dicarboxylic acid, is then metabolized through the β-oxidation pathway. This is a well-established metabolic route for fatty acids and dicarboxylic acids, where the molecule is sequentially shortened by two-carbon units, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (TCA cycle) for energy production and biomass synthesis, leading to the ultimate mineralization of the parent compound to carbon dioxide and water.

Experimental Protocols

To definitively determine the environmental fate of this compound, the following standardized experimental protocols would be employed.

Ready Biodegradability: OECD 301B (CO₂ Evolution Test)

This test measures the amount of carbon dioxide produced during the biodegradation of the test substance by a mixed microbial inoculum.

Methodology:

-

Preparation of Test Medium: A mineral salt medium is prepared, and the test substance is added as the sole source of organic carbon, typically at a concentration of 10-20 mg/L.

-

Inoculum: An inoculum of microorganisms is obtained from the activated sludge of a wastewater treatment plant.

-

Test Setup: The test substance and inoculum are combined in sealed vessels. Control vessels containing only the inoculum (to measure background CO₂ evolution) and reference vessels with a readily biodegradable substance (e.g., sodium benzoate, to ensure the inoculum is active) are also prepared.

-

Incubation: The vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days with continuous aeration with CO₂-free air.

-

CO₂ Measurement: The CO₂ produced in each vessel is trapped in a barium hydroxide (B78521) or sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer at regular intervals.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). To be considered readily biodegradable, at least 60% of the ThCO₂ must be produced within a 10-day window during the 28-day test period.

Hydrolysis as a Function of pH: OECD 111

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals at different pH values.

Methodology:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Addition: A sterile solution of this compound is added to the buffer solutions at a low concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., HPLC or GC-MS).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The hydrolysis rate constant and the half-life are then calculated for each pH.

Conclusion

In the absence of experimental data, a comprehensive assessment based on QSAR modeling and analogy to structurally similar compounds suggests that this compound is not likely to be readily biodegradable but is expected to be inherently biodegradable in the environment. Its primary degradation pathway is predicted to be an initial enzymatic hydrolysis of the ester bonds, followed by the β-oxidation of the resulting hexadecanedioic acid. Due to its high LogKow and low water solubility, this compound is expected to partition to soil and sediment, where it will be available for microbial degradation. Abiotic degradation processes such as hydrolysis and photolysis are considered to be minor contributors to its overall environmental fate. The generation of experimental data using standardized OECD protocols is essential to confirm these predictions and to conduct a thorough environmental risk assessment.

Methodological & Application

Application Note & Protocol: Synthesis of Dimethyl Hexadecanedioate via Fischer Esterification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl hexadecanedioate (B1242263) is a linear aliphatic diester with the molecular formula C₁₈H₃₄O₄.[1] It serves as a versatile chemical intermediate in various industrial applications, including the synthesis of polymers, plasticizers, and as an ingredient in skincare products and medicines.[2] The primary and most common method for its synthesis is the Fischer esterification of hexadecanedioic acid with methanol (B129727) in the presence of an acid catalyst.[1][2] This application note provides a detailed protocol for this synthesis, including reaction conditions, purification methods, and troubleshooting.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₄ | [1][3] |

| Molecular Weight | 314.47 g/mol | [1][3] |

| Appearance | White to pale yellow crystalline powder or liquid | [1][2] |

| Melting Point | 53 °C | [1][2] |

| Boiling Point | 351.3 °C at 760 mmHg | [1] |

| Density | 0.945 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols, ethers, and ketones.[2] |

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of dimethyl hexadecanedioate from hexadecanedioic acid and methanol using sulfuric acid as a catalyst.

Materials and Reagents:

-

Hexadecanedioic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for flash column chromatography

-

Büchner funnel and vacuum flask

-

Melting point apparatus

Procedure:

1. Reaction Setup:

-

To a round-bottom flask, add hexadecanedioic acid and an excess of anhydrous methanol (e.g., 10-20 equivalents).[4]

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the diacid).[4]

2. Esterification Reaction:

-

Attach a reflux condenser to the flask.

-

Heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.[5]

-

Maintain the reflux for several hours (e.g., 4-16 hours).[4][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting diacid.[4][5]

3. Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.[4] The product may begin to crystallize.[5]

-

Reduce the volume of the reaction mixture using a rotary evaporator to remove most of the excess methanol.[4]

-

Dilute the residue with an organic solvent such as diethyl ether and water.[4]

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Water

-

Saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst)

-

Brine[4]

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

4. Purification:

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol).[6]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]

-

Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[6]

-

-

Flash Column Chromatography:

-

If the product is not pure after recrystallization, further purification can be achieved by flash column chromatography on silica gel.[4]

-

A common eluent system is a hexane/ethyl acetate gradient.[4][5]

-

Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[4][6]

-

Reaction and Optimization Parameters

| Parameter | Recommended Condition | Rationale / Notes |

| Reactant Molar Ratio | 1:10 to 1:20 (Diacid:Methanol) | Using a large excess of methanol shifts the equilibrium towards the product side (Le Chatelier's principle), increasing the yield.[4] |

| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[7] Other acid catalysts like p-toluenesulfonic acid can also be used.[5] |

| Catalyst Loading | 1-2% w/w of diacid | A catalytic amount is sufficient to accelerate the reaction.[4][8] Higher concentrations may promote side reactions.[5] |

| Reaction Temperature | Reflux (approx. 65 °C for methanol) | Heating increases the reaction rate. Refluxing ensures the reaction proceeds without loss of the volatile methanol.[5] Excessively high temperatures can favor polymerization.[5] |

| Reaction Time | 4-16 hours | The reaction is reversible and requires sufficient time to reach equilibrium.[4][5] Reaction progress should be monitored. |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | - Reversible nature of the reaction (presence of water).[4] - Insufficient reaction time or suboptimal temperature.[4] | - Use a large excess of methanol.[4] - Ensure adequate refluxing time and temperature.[5] - For highly sensitive substrates, remove water using a Dean-Stark apparatus with a co-solvent like toluene.[4][5] |

| Incomplete Reaction | - Insufficient catalyst. - Short reaction time. | - Ensure proper catalyst concentration.[5] - Extend the reflux time and monitor the reaction by TLC or GC.[4][5] |

| Formation of Polymeric Byproducts | Intermolecular esterification of the dicarboxylic acid.[5] | - Avoid excessively high temperatures.[5] - Use a large excess of methanol to favor the formation of the diester over the polyester.[5] |

| Product Fails to Crystallize | - Presence of impurities. - Inappropriate recrystallization solvent. | - Purify the crude product by column chromatography before attempting recrystallization.[4] - Screen different solvents or solvent mixtures for recrystallization.[4] |

Experimental Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

References

- 1. This compound (19102-90-0) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. Hexadecanedioic acid, dimethyl ester | C18H34O4 | CID 140477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.aip.org [pubs.aip.org]

Application Notes and Protocols for the Synthesis of Macrocycles via Acyloin Condensation of Dimethyl Hexadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed procedure for the synthesis of a 17-membered macrocycle, 2-hydroxycycloheptadecanone, through the intramolecular acyloin condensation of dimethyl hexadecanedioate (B1242263). The protocol is based on the Rühlmann modification, which utilizes chlorotrimethylsilane (B32843) to trap the enediolate intermediate, thereby significantly improving the yield of the macrocyclization.[1][2] This method is a robust and classical approach for the formation of large carbocyclic rings and is particularly effective for rings of 10 members or more.[1][3] The resulting α-hydroxy ketone is a versatile intermediate for the synthesis of various complex macrocyclic compounds, which are of significant interest in drug discovery.

Introduction

Macrocycles represent a class of molecules with significant therapeutic potential due to their unique structural and conformational properties. The synthesis of these large ring structures, however, presents considerable challenges. The intramolecular acyloin condensation of long-chain dicarboxylic esters is a powerful and well-established method for the efficient synthesis of macrocycles.[3][4] This reaction involves the reductive coupling of two ester groups in the presence of metallic sodium to form an α-hydroxy ketone, also known as an acyloin.[5]

The Rühlmann modification of the acyloin condensation, which incorporates chlorotrimethylsilane as a trapping agent for the enediolate intermediate, has become the standard procedure for this transformation.[2][5] This modification prevents competing side reactions, such as the Dieckmann condensation, and leads to substantially higher yields of the desired macrocyclic acyloin.[2] This protocol details the application of this method to the synthesis of 2-hydroxycycloheptadecanone from dimethyl hexadecanedioate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-hydroxycycloheptadecanone. The yield is based on analogous procedures for large-ring acyloin condensations.[6]

| Parameter | Step 1: Acyloin Condensation |

| Starting Material | This compound |

| Product | 2-Hydroxycycloheptadecanone |

| Key Reagents | Sodium metal, Chlorotrimethylsilane |

| Solvent | Toluene (B28343) (anhydrous) |

| Reaction Temperature | Reflux (approx. 111 °C) |

| Reaction Time | 12-18 hours |

| Typical Yield | 60-70% |

Experimental Protocols

Step 1: Intramolecular Acyloin Condensation of this compound

This procedure is adapted from the Rühlmann modification of the acyloin condensation and is highly effective for the synthesis of large-ring macrocycles.

Materials:

-

This compound

-

Sodium metal

-

Chlorotrimethylsilane (distilled)

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use and maintained under a positive pressure of nitrogen.

-

Dispersion of Sodium: To the flask, add anhydrous toluene and sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.

-

Addition of Reagents: Once a fine dispersion is achieved, cool the mixture to room temperature. Add chlorotrimethylsilane to the flask.

-

Slow Addition of Diester: Dissolve this compound in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred sodium dispersion over a period of 12-18 hours. A slow addition rate is crucial to favor intramolecular cyclization over intermolecular polymerization.[6]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the addition is complete and the reaction has gone to completion, cool the mixture to 0 °C. Cautiously add a mixture of diethyl ether and concentrated hydrochloric acid to quench the reaction and hydrolyze the silyl (B83357) enol ether intermediate.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-hydroxycycloheptadecanone.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Signaling Pathways and Experimental Workflows

References

- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 2. catalogimages.wiley.com [catalogimages.wiley.com]

- 3. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]

- 4. bspublications.net [bspublications.net]

- 5. Acyloin Condensation [chemistrynewlight.blogspot.com]

- 6. In Search of Wasserman’s Catenane - PMC [pmc.ncbi.nlm.nih.gov]

Application of Dimethyl Hexadecanedioate in Polyester Synthesis: A Detailed Guide for Researchers

Introduction

Dimethyl hexadecanedioate (B1242263), a long-chain aliphatic dicarboxylic acid ester, is a key monomer in the synthesis of specialized polyesters. Its sixteen-carbon backbone imparts unique properties to the resulting polymers, including enhanced flexibility, hydrophobicity, and biodegradability. These characteristics make polyesters derived from dimethyl hexadecanedioate highly suitable for a variety of advanced applications, particularly in the biomedical and materials science fields. This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound, aimed at researchers, scientists, and professionals in drug development.

Long-chain aliphatic polyesters, such as those synthesized from this compound, are gaining attention as alternatives to traditional petroleum-based plastics. Their inherent biodegradability and biocompatibility make them ideal for applications such as controlled drug delivery systems, tissue engineering scaffolds, and environmentally benign plastics. The incorporation of the long methylene (B1212753) sequence from hexadecanedioate into the polymer chain results in materials with properties that can bridge the gap between conventional polyesters and polyethylene, offering a unique combination of flexibility and thermal stability.

Applications in Polyester (B1180765) Synthesis

The primary application of this compound is in the synthesis of linear aliphatic polyesters through polycondensation reactions with various diols. The choice of the diol co-monomer allows for the fine-tuning of the final polymer's properties to suit specific applications.

Biomedical Applications:

-

Drug Delivery: The hydrophobic nature of polyesters derived from this compound makes them excellent candidates for encapsulating and controlling the release of hydrophobic drugs. The polymer matrix degrades via hydrolysis of its ester bonds into biocompatible and metabolizable byproducts, ensuring a safe release profile. These polyesters can be formulated into nanoparticles, microspheres, and implants for sustained and targeted drug delivery.

-

Tissue Engineering: The flexibility and biocompatibility of these polyesters make them suitable for fabricating scaffolds that mimic the extracellular matrix, promoting cell adhesion, proliferation, and tissue regeneration.

Industrial Applications:

-

Biodegradable Plastics: Polyesters based on this compound can be used to produce biodegradable films and packaging materials, addressing the environmental concerns associated with conventional plastics.

-

Adhesives and Coatings: The flexibility and adhesive properties of these polymers make them suitable for use in the formulation of specialty adhesives and coatings.

Quantitative Data Presentation

While specific data for polyesters derived directly from this compound is limited in publicly available literature, the following table presents representative data for analogous long-chain aliphatic polyesters. This data provides a reasonable expectation of the properties achievable with polyesters synthesized from this compound.

| Diol Co-monomer | Dicarboxylic Acid/Ester | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) |

| 1,4-Butanediol (B3395766) | Sebacic Acid | Melt Polycondensation | 26,700 | 89,700 | 3.4 | - | - |

| 1,4-Butanediol | Dimethyl Terephthalate / Sebacic Acid | Melt Polycondensation | 53,900 | 175,500 | 3.3 | - | - |

| 1,6-Hexanediol | Adipic Acid | Melt Polycondensation | - | - | - | -53 | 55-60 |

| 1,10-Decanediol | Dimethyl Terephthalate | Melt Polycondensation | - | 41,400 - 48,300 | - | - | 129.5 |

| Ethylene Glycol | Succinic Acid | Melt Polycondensation | - | - | - | -15.1 | 117.8 |

Note: This table presents data from various sources on long-chain aliphatic polyesters and is intended to be representative. Actual values for polyesters synthesized with this compound may vary depending on the specific reaction conditions and co-monomers used.

Experimental Protocols

The most common method for synthesizing high molecular weight polyesters from this compound and a diol is a two-stage melt polycondensation. This solvent-free method involves an initial transesterification step followed by a polycondensation step under high vacuum.

Protocol: Synthesis of Poly(butylene hexadecanedioate) via Two-Stage Melt Polycondensation

Materials:

-

This compound (DMHD)

-

1,4-Butanediol (BDO) (a slight molar excess, e.g., 1.1:1 to 1.2:1 ratio to DMHD, is often used)

-

Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Dibutyltin oxide (DBTO) (approx. 0.1 mol% relative to DMHD)

-

Nitrogen gas (high purity)

-

Chloroform (for purification)

-

Methanol (B129727) (for purification)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head and condenser

-

Receiving flask

-

Heating mantle with a temperature controller

-

Vacuum pump

Procedure:

Stage 1: Transesterification

-

Charge the three-neck flask with equimolar amounts of this compound and a slight excess of 1,4-butanediol.

-

Add the catalyst to the reaction mixture.

-

Assemble the reaction apparatus and purge the system with dry nitrogen gas for at least 15-20 minutes to create an inert atmosphere.

-

Begin stirring and gradually heat the mixture to 180-200°C under a slow stream of nitrogen.

-

Methanol will be produced as a byproduct of the transesterification reaction and will distill over into the receiving flask.

-

Maintain this temperature for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

-

Gradually increase the temperature of the reaction mixture to 220-240°C.

-

Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This should be done carefully to avoid excessive foaming.

-

The removal of excess 1,4-butanediol under vacuum drives the equilibrium towards the formation of a high molecular weight polymer.

-

Continue the reaction under high vacuum for an additional 3-6 hours. The viscosity of the molten polymer will noticeably increase during this stage.

-

To terminate the reaction, remove the heat source and break the vacuum with nitrogen gas.

-

Allow the polymer to cool to room temperature under the inert atmosphere.

Purification:

-

Dissolve the synthesized polyester in a suitable solvent, such as chloroform.

-

Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh cold methanol to remove any unreacted monomers or oligomers.

-

Dry the purified polyester in a vacuum oven at room temperature until a constant weight is achieved.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of polyesters using this compound via a two-stage melt polycondensation process.

Application Notes and Protocols: Use of Dimethyl Hexadecanedioate in the Formulation of Biodegradable Polymers

Introduction